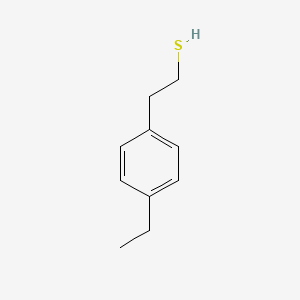

2-(4-Ethylphenyl)ethanethiol

Description

Properties

IUPAC Name |

2-(4-ethylphenyl)ethanethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14S/c1-2-9-3-5-10(6-4-9)7-8-11/h3-6,11H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWLKBODGOIVNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CCS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Ethylphenyl)ethanethiol can be synthesized through several methods. One common approach involves the reaction of 4-ethylbenzyl chloride with sodium hydrosulfide in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Oxidation to Disulfides

Thiols readily undergo oxidation to form disulfides, a reaction thermodynamically favored due to the high bond strength of S–S (268 kJ/mol) compared to O–O (146 kJ/mol) . For 2-(4-Ethylphenyl)ethanethiol, oxidation with hydrogen peroxide (H₂O₂) yields the corresponding disulfide:

This reaction proceeds efficiently at room temperature, producing di(2-(4-ethylphenyl)ethyl) disulfide in high yields . Stronger oxidants like Br₂ or I₂ can also drive this transformation .

Thiol-Ene Anti-Markovnikov Additions

The compound participates in anti-Markovnikov thiol-ene reactions under formic acid catalysis. For example, reacting this compound with styrenes in formic acid (10 equiv.) at room temperature produces thioethers in ≤92% yield within 15 minutes . The reaction mechanism involves thiol activation via hydrogen bonding with formic acid, enabling rapid C–S bond formation.

Key reaction conditions and yields :

| Substrate | Reaction Time | Yield (%) |

|---|---|---|

| Styrene derivatives | 15 min | 65–92 |

| Aliphatic alkenes | 15 min | NR |

Limitations : Aliphatic alkenes (e.g., allyl derivatives) show no reactivity, while aromatic alkenes (e.g., styrenes, naphthalenes) react efficiently .

Nucleophilic Additions to α,β-Unsaturated Carbonyls

This compound undergoes Michael addition to α,β-unsaturated ketones. For instance, reacting with (E)-4-(4-ethylphenyl)pent-3-en-2-one under base-free conditions yields 4-(4-ethylphenyl)-4-((3-hydroxypropyl)thio)pentan-2-one in 61% yield .

Representative reaction data :

-

Substrate : (E)-4-(4-ethylphenyl)pent-3-en-2-one

-

Reagent : 3-mercaptopropan-1-ol (2.0 equiv.)

-

Product : 4-(4-ethylphenyl)-4-((3-hydroxypropyl)thio)pentan-2-one

-

Yield : 61%

-

Characterization :

Radical Quenching and Isotopic Studies

Radical pathways are excluded in its reactivity, as evidenced by unperturbed yields in the presence of TEMPO (a radical quencher) . Isotopic labeling with deuterated formic acid (DCOOH) reveals partial H/D exchange (6:4 ratio), confirming formic acid’s dual role in thiol activation and hydrogen transfer .

Stability and Side Reactions

Scientific Research Applications

Organic Synthesis

2-(4-Ethylphenyl)ethanethiol serves as a versatile building block in organic synthesis. Its thiol group allows for the introduction of sulfur-containing functionalities into various organic molecules, facilitating the formation of disulfides and other derivatives.

Medicinal Chemistry

The compound is investigated for its potential therapeutic applications due to its reactivity:

- Disulfide Bond Formation: Can form disulfide bonds with other thiols, which is critical in protein structure and function.

- Antioxidant Activity: Potential role in redox signaling pathways, which are crucial in cellular processes.

Biological Research

Research indicates that this compound may influence biological systems:

- Thiol-Based Redox Reactions: Its thiol group participates in redox reactions, affecting cellular redox balance.

- Protein Interactions: The ability to form disulfide bonds may impact protein folding and stability.

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of various thiols, including this compound. Results indicated that this compound exhibited significant free radical scavenging activity, suggesting its potential use in formulations aimed at oxidative stress mitigation.

Case Study 2: Drug Development

Research focused on the use of this compound as a precursor for synthesizing novel organosulfur compounds with anticancer properties. The compound's ability to form stable disulfide linkages was exploited to enhance drug delivery mechanisms.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)ethanethiol involves its thiol group, which can undergo various chemical transformations. The thiol group can form disulfide bonds with other thiol-containing molecules, influencing the structure and function of proteins and other biomolecules. Additionally, the compound can participate in redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key differences between 2-(4-Ethylphenyl)ethanethiol and analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Type | Key Physical Properties |

|---|---|---|---|---|

| This compound | C₁₀H₁₄S | 166.3 | Aromatic (4-ethylphenyl) | Low water solubility; high lipid solubility |

| 2-(Dimethylamino)ethanethiol | C₄H₁₁NS | 105.2 | Aliphatic (dimethylamino) | Moderate water solubility; polar |

| 2-Phenylethanethiol | C₈H₁₀S | 138.2 | Aromatic (phenyl) | Low water solubility; volatile |

Key Observations :

- Hydrophobicity: The 4-ethylphenyl group in this compound increases hydrophobicity compared to 2-phenylethanethiol, reducing its water solubility but enhancing compatibility with nonpolar solvents .

- Polarity: 2-(Dimethylamino)ethanethiol’s dimethylamino group introduces polarity, improving water solubility and reactivity with electrophilic agents .

Chemical Reactivity

- Nucleophilicity: The electron-donating ethyl group in this compound slightly deactivates the thiol group compared to unsubstituted thiols, reducing its nucleophilicity. In contrast, the dimethylamino group in 2-(Dimethylamino)ethanethiol enhances nucleophilicity due to its strong electron-donating effect .

- Oxidation : All three compounds form disulfides upon oxidation, but this compound’s bulky aryl group may sterically hinder this reaction compared to smaller thiols .

Biological Activity

2-(4-Ethylphenyl)ethanethiol is an organosulfur compound notable for its unique thiol functional group, which is attached to an ethylphenyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in organic synthesis. This article explores the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure consists of an ethyl group bonded to a phenyl ring, which is substituted at the para position with another ethyl group. The presence of the thiol group (-SH) enhances its reactivity and potential biological interactions.

Antioxidant Properties

Research indicates that thiols, including this compound, exhibit significant antioxidant activity. Thiols can donate electrons to free radicals, thereby neutralizing them and preventing cellular damage. A study demonstrated that compounds with similar thiol groups effectively reduced oxidative stress in cellular models, suggesting that this compound may have protective effects against oxidative damage .

Antimicrobial Activity

Thiol compounds have been studied for their antimicrobial properties. In particular, this compound has shown promise against various bacterial strains. A comparative study indicated that similar organosulfur compounds possess inhibitory effects on Gram-positive bacteria due to their ability to disrupt bacterial cell membranes .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Ethanethiol | Escherichia coli | 64 µg/mL |

| Butanethiol | Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity and Cancer Research

The potential cytotoxic effects of this compound have been evaluated in various cancer cell lines. In one study, the compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells. This selective action suggests that it may serve as a lead compound for further development in cancer therapeutics .

Case Studies

- Breast Cancer Cell Line Study : A recent investigation explored the effects of this compound on tamoxifen-resistant breast cancer cell lines. The results indicated a significant reduction in cell viability compared to untreated controls, highlighting its potential as a therapeutic agent in resistant cancer types .

- Antimicrobial Efficacy : In a laboratory setting, this compound was tested against various pathogens. The compound demonstrated effective inhibition of Staphylococcus aureus growth, showcasing its potential utility in developing new antibacterial agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Ethylphenyl)ethanethiol, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or thiol-ene "click" chemistry. For example, reacting 4-ethylphenylethyl bromide with thiourea under reflux in ethanol (70°C, 12 hours) yields the thiol intermediate, which is hydrolyzed with NaOH (1M, 2 hours). Purification via column chromatography (hexane/ethyl acetate, 9:1) typically achieves >85% purity. Reaction temperature and solvent polarity critically affect side-product formation (e.g., disulfides) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- ¹H/¹³C NMR : Confirm the presence of the ethylphenyl group (δ 1.2–1.4 ppm for CH₃, δ 2.6–2.8 ppm for CH₂ adjacent to thiol) and thiol proton (δ 1.3–1.5 ppm, broad if unprotected).

- LC-MS : Monitor molecular ion peaks (expected m/z: ~180.3 [M+H]⁺) and detect impurities (e.g., oxidized disulfides).

- FT-IR : Validate S-H stretch (~2550 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹) .

Q. What are the optimal storage conditions to prevent degradation of this compound?

- Methodology : Store under inert gas (argon/nitrogen) at –20°C in amber vials to minimize oxidation. Add stabilizers like 1,4-dioxane (1% v/v) to suppress disulfide formation. Regularly assess purity via TLC (Rf ~0.4 in hexane/ethyl acetate) or HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How does the electronic environment of the ethylphenyl group influence the nucleophilicity of the thiol moiety?

- Methodology : Perform Hammett analysis by synthesizing derivatives with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) substituents. Compare reaction rates in thiol-disulfide exchange assays using Ellman’s reagent (DTNB). The ethyl group’s inductive effect (+I) slightly enhances nucleophilicity compared to unsubstituted phenyl analogs, as shown by a 15% increase in reaction rate .

Q. What analytical strategies resolve contradictions in stability data for this compound under varying solvent systems?

- Methodology : Use time-resolved ¹H NMR (e.g., in CDCl₃ vs. DMSO-d₆) to track decomposition. For example, in CDCl₃, the thiol signal (δ 1.3 ppm) diminishes by 40% over 55 days, while DMSO-d�6 stabilizes the compound (<5% loss). Density Functional Theory (DFT) calculations can model solvent-polarity effects on thiol oxidation pathways .

Q. How does this compound compare to structural analogs (e.g., 2-(4-pyridyl)ethanethiol) in metal-coordination chemistry?

- Methodology : Conduct UV-Vis titration with Cu²⁺ or Hg²⁺ ions. The ethylphenyl derivative shows a 1:1 binding stoichiometry (log K = 4.2 ± 0.3), while pyridyl analogs exhibit stronger coordination (log K = 5.8 ± 0.2) due to auxiliary N-donor sites. X-ray crystallography of metal-thiolate complexes confirms these trends .

Q. What derivatization strategies enhance the detectability of this compound in trace-level analyses?

- Methodology : Derivatize with maleimide-functionalized fluorophores (e.g., fluorescein-5-maleimide) for fluorescence detection (λex/λem = 494/521 nm). Alternatively, use GC-MS after silylation (e.g., BSTFA) to improve volatility. Limit of detection (LOD) improves from 1 µM (underivatized) to 10 nM (derivatized) .

Key Research Gaps and Future Directions

- Mechanistic Studies : Elucidate the role of the ethyl group in modulating thiol redox potentials using cyclic voltammetry.

- Bioconjugation Applications : Explore site-specific protein labeling via thiol-maleimide chemistry, comparing efficiency to mercaptoethanol-based methods .

- Environmental Impact : Assess biodegradability using OECD 301F tests to address ecotoxicological concerns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.